1-Chloro-2-iodo-4,5-dimethylbenzene
Description
Contextualization of Substituted Benzene (B151609) Systems in Advanced Organic Chemistry
Substituted benzene systems, often referred to as arenes, are fundamental building blocks in the vast landscape of organic chemistry. wikipedia.org These aromatic compounds, characterized by a benzene ring with one or more hydrogen atoms replaced by other functional groups, are integral to the synthesis of a wide array of organic molecules. wikipedia.org The nature of the substituents on the benzene ring dictates the molecule's reactivity and physical properties. wikipedia.org For instance, electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups have a deactivating effect. acs.orgvaia.com This ability to modulate reactivity makes substituted benzenes essential intermediates in the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials. acs.orgnih.govresearchgate.net
The study of substituted benzene derivatives also provides a platform for understanding fundamental concepts in organic chemistry, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and the directing effects of substituents (ortho, meta, and para). wikipedia.orgworldscientific.commasterorganicchemistry.com The spatial arrangement of substituents is crucial, leading to different isomers with distinct properties and reactivity. wikipedia.orgkhanacademy.org Advanced organic synthesis often involves multi-step sequences where the careful introduction and modification of substituents on a benzene ring are key to achieving the desired target molecule. pressbooks.publibretexts.org
Significance of Dihalo- and Alkyl-Substituted Arenes as Advanced Synthetic Intermediates and Probes
Among the vast class of substituted arenes, dihalo- and alkyl-substituted derivatives hold particular importance as advanced synthetic intermediates and molecular probes. Dihaloarenes, containing two halogen atoms on the aromatic ring, are exceptionally versatile precursors in cross-coupling reactions. The differential reactivity of various halogens (e.g., C-I > C-Br > C-Cl) allows for selective functionalization at specific positions on the benzene ring. nih.gov This site-selectivity is a powerful tool for the controlled and efficient synthesis of complex, polysubstituted aromatic compounds. nih.gov
Alkyl-substituted arenes, on the other hand, are crucial components in numerous organic compounds and are essential for the structure and function of many pharmaceuticals and agrochemicals. nih.gov The alkyl groups can influence the electronic and steric properties of the aromatic ring, thereby affecting its reactivity and the regioselectivity of further functionalization. nih.gov The combination of halogen and alkyl substituents on a single arene scaffold provides a rich platform for synthetic exploration, allowing for a diverse range of chemical transformations. These compounds can serve as probes to study reaction mechanisms, such as those involving exciplexes and charge-transfer complexes. acs.org
Overview of 1-Chloro-2-iodo-4,5-dimethylbenzene as a Model Compound for Mechanistic and Synthetic Studies
This compound is a prime example of a polysubstituted arene that serves as a valuable model compound for both mechanistic and synthetic investigations in organic chemistry. nih.govguidechem.com This molecule incorporates several key features: a benzene ring substituted with two different halogen atoms (chloro and iodo) and two methyl groups. This specific arrangement of substituents allows for the exploration of regioselective reactions, where one halogen can be selectively targeted over the other in cross-coupling and other substitution reactions. nih.gov
The presence of the two methyl groups provides steric and electronic influence, further refining the reactivity of the aromatic ring and the adjacent halogen atoms. nih.gov The distinct electronic nature of the chloro (electron-withdrawing) and iodo (less electron-withdrawing and a better leaving group) substituents, coupled with the electron-donating methyl groups, creates a nuanced electronic environment on the benzene ring. This makes this compound an excellent substrate for studying the subtle interplay of electronic and steric effects in chemical transformations. Its utility as a building block in the synthesis of more complex molecules underscores its importance in advanced organic synthesis. bldpharm.com
| Property | Value |
| CAS Number | 755758-89-5 |
| Molecular Formula | C8H8ClI |
| Molecular Weight | 266.506 g/mol |
| SMILES | Cc1cc(I)c(Cl)cc1C |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-iodo-4,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNHCFSPRUCSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry provides the exact mass of the molecule, which confirms its elemental composition. The molecular formula of 1-Chloro-2-iodo-4,5-dimethylbenzene is C₈H₈ClI. guidechem.com HRMS can measure the mass of the molecular ion with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.
Table 4: Molecular Properties
| Property | Value |
| Molecular Formula | C₈H₈ClI |
| Molecular Weight ( g/mol ) | 266.51 |
| Exact Monoisotopic Mass (Da) | 265.9359 |
Tandem mass spectrometry (MS/MS) is used to probe the structure of the molecule by analyzing its fragmentation patterns. researchgate.netyoutube.com In an MS/MS experiment, the molecular ion (m/z 266) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.
The most likely initial fragmentation steps would involve the cleavage of the carbon-halogen bonds, with the weaker carbon-iodine bond expected to break first.
Expected fragmentation pathways include:
Loss of an iodine radical (•I): This is a very common pathway for iodoaromatics, leading to a fragment ion at m/z 139 [M-I]⁺. This fragment corresponds to the 4-chloro-1,2-dimethylphenyl cation.
Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 231 [M-Cl]⁺, corresponding to the 2-iodo-4,5-dimethylphenyl cation.
Loss of a methyl radical (•CH₃): Cleavage of a methyl group would produce a fragment at m/z 251 [M-CH₃]⁺.
Subsequent fragmentation of these primary ions would lead to further characteristic losses, such as the elimination of acetylene (B1199291) (C₂H₂) from the aromatic ring, providing a detailed fingerprint of the molecule's structure. Comparing the fragmentation patterns of isomers using MS/MS can help in their differentiation. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding characteristics within a molecule. For this compound, these techniques are essential for confirming the presence of its key structural features, including the carbon-halogen bonds and the substituted aromatic ring.
While a specific, publicly available experimental spectrum for this compound is not available, the expected vibrational frequencies can be inferred from established data for related halobenzenes and substituted benzenes. rsc.org The vibrational modes of the molecule are complex, but several key regions of the spectrum can be assigned to specific bond stretches and bends.
The carbon-halogen stretching vibrations are particularly noteworthy. The C-Cl stretching mode in chlorobenzene (B131634) derivatives typically appears in the range of 1080-1090 cm⁻¹. rsc.org For instance, the related compound 4-chloro-1,2-dimethylbenzene exhibits a C-Cl stretching vibration. nist.gov The C-I stretching vibration is expected at a lower frequency due to the greater mass of the iodine atom, generally falling in the 480-610 cm⁻¹ range for iodobenzenes.
The aromatic C-H stretching vibrations are anticipated to occur above 3000 cm⁻¹, a characteristic region for aromatic compounds. The in-plane and out-of-plane bending vibrations of the C-H bonds, along with the C-C stretching and deformation modes of the benzene (B151609) ring, create a complex and unique fingerprint in the region between 600 and 1600 cm⁻¹. rsc.orgrsc.org The substitution pattern on the benzene ring significantly influences the exact frequencies and intensities of these modes.
The methyl groups also give rise to characteristic vibrations, including symmetric and asymmetric C-H stretching modes near 2900-3000 cm⁻¹ and bending modes at lower wavenumbers.
A comparative look at the vibrational frequencies of various monohalogenated benzenes provides a basis for these expectations. rsc.org
Table 1: Comparison of Key Vibrational Modes in Halogenated Benzenes
| Vibrational Mode | Fluorobenzene (cm⁻¹) | Chlorobenzene (cm⁻¹) | Bromobenzene (cm⁻¹) | Iodobenzene (cm⁻¹) |
| C-X Stretch | ~1222 | ~1084 | ~1070 | ~1060 |
| C-C Stretch | ~1590 | ~1580 | ~1575 | ~1570 |
| In-plane C-H Bend | ~1158 | ~1178 | ~1175 | ~1170 |
| Out-of-plane C-H Bend | ~750 | ~740 | ~735 | ~730 |
Note: These are approximate values and can vary based on the specific substitution pattern and molecular environment.
The substitution pattern of 1,2,4,5-tetrasubstituted benzenes, such as the target molecule, results in characteristic aromatic ring deformation modes. The "ring breathing" mode, a symmetric radial expansion and contraction of the benzene ring, is often observed in the Raman spectrum and is sensitive to the nature of the substituents. For this compound, this mode would be influenced by the combined electronic and steric effects of the chloro, iodo, and dimethyl groups.
Out-of-plane C-H bending vibrations, often referred to as "wagging" modes, are typically strong in the IR spectrum and are highly diagnostic of the substitution pattern. For a 1,2,4,5-tetrasubstituted benzene, a characteristic strong absorption is expected in the 800-900 cm⁻¹ region.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been publicly reported, the principles of crystal engineering and analysis of related structures allow for a detailed prediction of its solid-state characteristics.
The solid-state architecture of this compound would be governed by a variety of non-covalent intermolecular interactions. rsc.org Given the presence of both chlorine and iodine atoms, halogen bonding is expected to be a significant directional interaction influencing the crystal packing. Halogen bonds are formed when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on another halogen or an electron-rich π-system. The iodine atom, being more polarizable, would be a stronger halogen bond donor than the chlorine atom.
π-π stacking interactions between the aromatic rings of adjacent molecules are also anticipated. These interactions, arising from the electrostatic and dispersion forces between the π-electron clouds, would likely contribute to the formation of stacked or herringbone-like packing motifs. The presence of the methyl groups will influence the offset of these stacked rings.
A hypothetical crystallographic analysis of this compound would provide precise measurements of its internal geometry. The following table presents expected ranges for key bond lengths and angles based on data from similar structures.
Table 2: Expected Molecular Geometry Parameters for this compound
| Parameter | Expected Value |
| C-Cl Bond Length | ~1.74 Å |
| C-I Bond Length | ~2.10 Å |
| Aromatic C-C Bond Length | 1.38 - 1.41 Å |
| C-C (methyl) Bond Length | ~1.51 Å |
| C-C-C Bond Angle (in ring) | ~120° |
| Cl-C-C Bond Angle | ~120° |
| I-C-C Bond Angle | ~120° |
| Dihedral Angle (Ring-Substituents) | Near 0° (for planarity) |
The dihedral angles between the plane of the benzene ring and the substituents would reveal any steric strain that might cause the chloro, iodo, or methyl groups to be pushed out of the plane.
Computational Prediction of Spectroscopic Parameters and Structural Properties
In the absence of experimental data, computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful alternative for predicting the spectroscopic and structural properties of molecules like this compound. researchgate.net
DFT calculations can be employed to optimize the molecular geometry, providing predictions of bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental values. Furthermore, these calculations can simulate the IR and Raman spectra by computing the vibrational frequencies and their corresponding intensities. This allows for a theoretical assignment of the observed spectral bands to specific molecular motions.
For instance, a computational study on a related complex molecule, N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, demonstrated the utility of DFT in corroborating experimental FT-IR and NMR data. researchgate.net Similar computational approaches for this compound would involve selecting an appropriate functional (e.g., B3LYP) and basis set to accurately model the electronic structure, accounting for the heavy iodine atom.
The predicted spectroscopic parameters from such calculations would provide a valuable theoretical benchmark and aid in the interpretation of any future experimental spectra obtained for this compound.
Absence of Specific Research Data for this compound
Following a comprehensive search for scientific literature, no specific research findings containing Density Functional Theory (DFT) calculations of NMR chemical shifts and vibrational frequencies for the compound This compound were identified. The conducted searches for detailed computational studies on this particular molecule did not yield any relevant scholarly articles or datasets.
While general methodologies for DFT calculations of spectroscopic data are well-established in computational chemistry, and data exists for structurally related but distinct compounds, the specific application of these methods to "this compound" does not appear to be available in the public domain. Consequently, the generation of an article section based on detailed research findings, as per the request, cannot be fulfilled at this time due to the absence of the necessary primary data.
Reactivity and Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike EAS, this reaction requires an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.
The direct displacement SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.
For 1-Chloro-2-iodo-4,5-dimethylbenzene, this pathway is highly unlikely under typical conditions. The ring is substituted with electron-donating methyl groups, making it electron-rich and thus not susceptible to nucleophilic attack. It lacks the necessary strong electron-withdrawing groups to stabilize the negative charge of the Meisenheimer intermediate. While both chlorine and iodine can act as leaving groups, the electronic character of the substrate is unfavorable for this mechanism.
In SNAr reactions on activated rings, the rate is often dependent on the electronegativity of the halogen (F > Cl > Br > I) because the more electronegative atom better stabilizes the intermediate complex. This is contrary to leaving group ability in Sₙ2 reactions, where I⁻ is the best leaving group.
An alternative mechanism for nucleophilic substitution on unactivated aryl halides is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. This reaction requires a very strong base, such as sodium amide (NaNH₂), and the presence of a hydrogen atom ortho to a halogen leaving group.
The mechanism involves two steps:
Elimination : The strong base abstracts a proton from the position ortho to a halogen. This is followed by the elimination of the halide ion, forming a triple bond within the benzene (B151609) ring, creating the benzyne intermediate.
Addition : The nucleophile then attacks one of the two carbons of the triple bond, followed by protonation (usually from the solvent) to yield the product.
This compound has hydrogens at C3 and C6, which are ortho to the iodo and chloro groups, respectively. Therefore, treatment with a strong base could potentially generate two different benzyne intermediates. The subsequent addition of a nucleophile would lead to a mixture of products, as the nucleophile can attack either carbon of the aryne triple bond. Given that the C-I bond is weaker than the C-Cl bond, elimination to form the benzyne might occur preferentially via loss of the iodide.
| Feature | Direct Displacement (SNAr) | Benzyne Pathway (Elimination-Addition) |
|---|---|---|
| Ring Requirement | Electron-poor (strong electron-withdrawing groups o/p to leaving group) | Unactivated ring is suitable; requires H ortho to leaving group |
| Base/Nucleophile | Strong Nucleophile (e.g., -OCH₃, R₂NH) | Very Strong Base (e.g., NaNH₂) |
| Intermediate | Meisenheimer Complex (anionic) | Benzyne (neutral, highly strained) |
| Regiochemistry | Substitution occurs only at the position of the leaving group | Can lead to a mixture of isomers |
| Applicability to Target | Unlikely due to electron-rich ring | Plausible with a very strong base |
Comparative Reactivity of Chloro vs. Iodo Substituents in SNAr
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of aryl halides is counterintuitive when compared to aliphatic substitution (SN1/SN2). The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by electron-withdrawing groups that can stabilize the resulting negative charge of the Meisenheimer intermediate. masterorganicchemistry.com The nature of the halogen leaving group is less critical to the reaction rate than its ability to activate the ring towards attack.
The established reactivity order for halogens in activated SNAr reactions is generally F > Cl > Br > I. masterorganicchemistry.comnih.gov This order is dominated by the electronegativity of the halogen, which polarizes the carbon-halogen bond and activates the attached carbon for nucleophilic attack. Fluorine, being the most electronegative, exerts the strongest inductive electron-withdrawing effect, making the attached carbon the most electrophilic and thus accelerating the rate-determining nucleophilic attack. masterorganicchemistry.com While the carbon-iodine bond is the weakest and iodine is the best leaving group, the departure of the halide is usually not the rate-limiting step. masterorganicchemistry.com Therefore, in a competitive SNAr reaction on this compound, the nucleophile would preferentially attack the carbon bearing the chloro substituent, assuming the reaction proceeds via the classical addition-elimination mechanism.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For dihaloarenes like this compound, these reactions offer a pathway for selective functionalization, primarily governed by the differential reactivity of the carbon-halogen bonds toward the metal catalyst.
Suzuki-Miyaura Coupling (C-C bond formation with arylboronic acids)
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The key step that determines selectivity in dihaloarenes is the oxidative addition of the aryl halide to the Pd(0) catalyst. nih.gov The C-I bond, with its lower bond dissociation energy, is significantly more reactive in this step than the C-Cl bond. nih.govresearchgate.net
Consequently, the Suzuki-Miyaura coupling of this compound with an arylboronic acid will selectively occur at the C-I position, leaving the C-Cl bond intact. This allows for the synthesis of 2-aryl-1-chloro-4,5-dimethylbenzene derivatives. The reaction typically employs a Pd(0) catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate or potassium phosphate.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Product Type |
|---|
Heck Reaction and Sonogashira Coupling (C-C bond formation with alkenes/alkynes)
The Heck reaction couples aryl halides with alkenes, while the Sonogashira coupling joins aryl halides with terminal alkynes. organic-chemistry.orgorganic-chemistry.org Both reactions are palladium-catalyzed and exhibit the same site selectivity observed in Suzuki coupling. The oxidative addition step preferentially involves the more labile C-I bond. rsc.org
Heck Reaction : Reacting this compound with an alkene under Heck conditions (Pd catalyst, base) would yield a 2-alkenyl-1-chloro-4,5-dimethylbenzene.
Sonogashira Coupling : This reaction, which often uses a copper(I) co-catalyst, would selectively form 2-alkynyl-1-chloro-4,5-dimethylbenzene when starting with the dihalide. organic-chemistry.orgrsc.org The C-Cl bond remains available for subsequent transformations.
Stille Coupling and Negishi Coupling (C-C bond formation with organostannanes/organozinc reagents)
The Stille reaction utilizes organostannanes (organotin compounds), and the Negishi coupling employs organozinc reagents as the nucleophilic partner. wikipedia.orglibretexts.org Both are powerful C-C bond-forming methods catalyzed by palladium or nickel. The underlying mechanistic principle of selective oxidative addition of the C-I bond over the C-Cl bond holds true for these reactions as well. nih.govnih.gov
Stille Coupling : Selective reaction at the C-I position of this compound with an organostannane provides a direct route to 2-substituted (aryl, vinyl, etc.)-1-chloro-4,5-dimethylbenzene. wikipedia.org
Negishi Coupling : Similarly, using an organozinc reagent under Negishi conditions allows for the chemoselective functionalization at the iodine-bearing carbon. nih.gov
Buchwald-Hartwig Amination (C-N bond formation)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgjk-sci.com This reaction has become a cornerstone for synthesizing aryl amines. When applied to this compound, the reaction demonstrates high selectivity for the C-I bond. jk-sci.comnih.gov By carefully selecting the palladium catalyst, typically one with bulky phosphine (B1218219) ligands, and a suitable base (e.g., sodium tert-butoxide), one can achieve mono-amination at the C-2 position to generate N-substituted-2-amino-1-chloro-4,5-dimethylbenzene derivatives. wikipedia.orgorganic-chemistry.org
Table 2: General Parameters for Selective Buchwald-Hartwig Amination
| Amine Partner | Catalyst System | Base | Solvent | Product Type |
|---|
General Reactivity Trends of Dihaloarenes in Cross-Coupling and Site Selectivity
The site selectivity observed in the cross-coupling reactions of this compound is a classic example of a general and predictable trend in organometallic chemistry. For palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the identity of the halogen. This reactivity follows the order of carbon-halogen bond dissociation energies. nih.gov
General Reactivity Order for Oxidative Addition: C–I > C–Br > C–OTf > C–Cl >> C–F
This established hierarchy is fundamental for synthetic strategy. nih.govresearchgate.net It allows for the sequential and site-selective functionalization of polyhalogenated aromatic compounds. Starting with a molecule like this compound, a chemist can first perform a coupling reaction at the highly reactive C-I site under relatively mild conditions. The resulting product, a substituted chloro-dimethylbenzene, retains the less reactive C-Cl bond, which can then be subjected to a second, often more forcing, coupling reaction to introduce a different functional group. This stepwise approach provides a powerful tool for the controlled and modular synthesis of complex, polysubstituted aromatic structures. nih.govacs.org
Differential Reactivity of Halogen Leaving Groups (Iodine vs. Chlorine)
The presence of two different halogen atoms on the aromatic ring of this compound is a key feature that allows for selective functionalization. The difference in the carbon-halogen bond strengths (C-I < C-Br < C-Cl < C-F) is the primary determinant of their reactivity in many reaction types, particularly in transition-metal-catalyzed cross-coupling reactions. nih.gov
In processes like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, the site of reactivity is dictated by the ease of the oxidative addition step, which is the initial insertion of the metal catalyst into the carbon-halogen bond. nih.gov The general reactivity trend follows the bond dissociation energies, with the weaker C-I bond being significantly more reactive than the stronger C-Cl bond. nih.gov This predictable reactivity allows for the selective substitution of the iodine atom while the chlorine atom remains intact. For instance, a palladium-catalyzed Suzuki-Miyaura reaction on a polyhalogenated substrate will preferentially occur at the C-I bond over the C-Cl bond. researchgate.net
Conversely, in nucleophilic aromatic substitution (SNAr) reactions that proceed via an addition-elimination mechanism, the reactivity trend is often inverted (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by a more electronegative halogen that polarizes the carbon atom and helps stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comlibretexts.org However, for SNAr to occur, the aromatic ring typically requires activation by strong electron-withdrawing groups (like -NO₂), which are absent in this compound. libretexts.org Therefore, its reactivity is dominated by pathways characteristic of metal-catalyzed processes.
| Reaction Type | General Reactivity Trend | Rate-Determining Step Influenced By | Reactivity at this compound |
|---|---|---|---|
| Transition-Metal Cross-Coupling (e.g., Suzuki, Heck) | I > Br > Cl > F nih.gov | Carbon-Halogen Bond Dissociation Energy (Oxidative Addition) nih.gov | The iodine at position C-2 is selectively replaced. |
| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I masterorganicchemistry.com | Halogen Electronegativity (Stabilization of Meisenheimer Complex) libretexts.org | Reaction is unlikely due to the lack of strong activating groups. |
Directed Ortho Metalation (DoM) and Related Reactions
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective deprotonation of an aromatic ring, followed by quenching with an electrophile. wikipedia.org The reaction is guided by a directing metalation group (DMG), which contains a heteroatom that coordinates to an organolithium base (e.g., n-butyllithium), delivering the base to a specific ortho-proton. wikipedia.orgbaranlab.org
Regioselective Lithiation and Subsequent Electrophilic Quenches
For aryl halides, a competition exists between DoM (deprotonation) and halogen-metal exchange. With iodoarenes, halogen-lithium exchange is an extremely fast process that typically outcompetes deprotonation. uwindsor.ca In the case of this compound, treatment with an alkyllithium reagent like n-butyllithium at low temperatures would lead to a rapid and regioselective iodine-lithium exchange at the C-2 position. This generates a new organolithium intermediate, 2-chloro-4,5-dimethylphenyllithium.
This transient aryllithium species is a potent nucleophile and can be trapped in situ by a wide variety of electrophiles to install a new functional group exclusively at the C-2 position. nih.govmdpi.com This two-step sequence provides a reliable method for the synthesis of highly substituted 1,2,4,5-tetrasubstituted benzene derivatives.
| Electrophile | Reagent Example | Functional Group Introduced | Product Structure |
|---|---|---|---|
| Carbon Dioxide | CO₂(s) | Carboxylic Acid (-COOH) | 2-Chloro-4,5-dimethylbenzoic acid |
| Aldehydes/Ketones | (CH₃)₂C=O | Secondary/Tertiary Alcohol | 2-(2-Chloro-4,5-dimethylphenyl)propan-2-ol |
| Silyl Halides | (CH₃)₃SiCl | Silyl Group (-Si(CH₃)₃) | (2-Chloro-4,5-dimethylphenyl)trimethylsilane |
| Alkyl Halides | CH₃I | Alkyl Group (-CH₃) | 1-Chloro-2,4,5-trimethylbenzene |
| Boronic Esters | B(OiPr)₃ | Boronic Acid/Ester (-B(OH)₂) | (2-Chloro-4,5-dimethylphenyl)boronic acid |
Strategic Use of Halogens as Directing Groups
While powerful directing groups like amides and carbamates are often employed in DoM, halogens themselves can influence the regioselectivity of lithiation. baranlab.org Halogens exert a dual effect: a deactivating inductive effect and a weakly activating resonance effect. youtube.com In electrophilic aromatic substitution, this combination makes them deactivators but ortho-, para-directors. masterorganicchemistry.com
In deprotonation reactions, the inductive effect of a halogen increases the acidity of the ortho-protons. researchgate.net When multiple halogens are present, lithiation often occurs regioselectively at the position flanked by two halogen atoms. researchgate.net In this compound, the C-3 proton is positioned between the chloro and iodo groups, and the C-6 proton is ortho to the chloro group. While the iodine-lithium exchange is the dominant pathway with alkyllithium bases, the use of lithium amide bases, such as lithium diisopropylamide (LDA), can favor deprotonation over halogen exchange, potentially enabling functionalization at the C-3 or C-6 positions. uwindsor.caresearchgate.net This strategic choice of base allows chemists to access different constitutional isomers from the same starting material.
Other Transformation Reactions
Reduction of Halogen Atoms and Partial Dehalogenation
The differential reactivity of the C-I and C-Cl bonds allows for the selective removal of one halogen while retaining the other. Reductive dehalogenation can be achieved through various methods, including catalytic hydrogenation. organic-chemistry.org Due to the significantly lower bond strength of the C-I bond compared to the C-Cl bond, it is possible to achieve selective deiodination.
Treating this compound with a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere or using a hydrogen donor like sodium formate (B1220265) can selectively cleave the C-I bond. organic-chemistry.orgmdpi.com This reaction yields 1-chloro-3,4-dimethylbenzene, demonstrating a partial and regioselective dehalogenation. This method is valuable for removing the more reactive iodine handle after it has served its synthetic purpose, leaving the less reactive chlorine available for subsequent transformations under more forcing conditions. researchgate.net
Side-Chain Functionalization of Methyl Groups (e.g., Benzylic Halogenation)
The two methyl groups on the aromatic ring are not inert and can undergo functionalization at the benzylic positions. The C-H bonds of these methyl groups are weaker than typical alkyl C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring. libretexts.org
Benzylic halogenation is a common transformation that proceeds via a free-radical mechanism. jove.com This reaction is typically initiated by UV light or a radical initiator (e.g., AIBN, peroxide) and uses reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to provide a low, steady concentration of the halogen. libretexts.org This process can introduce a bromine or chlorine atom onto one or both of the methyl groups, producing benzylic halides like 1-chloro-2-iodo-4-(bromomethyl)-5-methylbenzene. These resulting benzylic halides are versatile intermediates, readily participating in nucleophilic substitution and elimination reactions, thus opening pathways to a wide array of derivatives functionalized at the side chain. wikipedia.org
| Transformation | Typical Reagents | Product Type | Significance |
|---|---|---|---|
| Selective Deiodination | H₂, Pd/C organic-chemistry.org | Partial Dehalogenation | Removes the more reactive iodine, leaving the chlorine for further steps. |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator libretexts.org | Benzylic Halide | Functionalizes the methyl side chain, creating a reactive site for subsequent SN2 reactions. wikipedia.org |
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT, ab initio)
No specific peer-reviewed publications or database entries containing Density Functional Theory (DFT) or ab initio calculations for 1-Chloro-2-iodo-4,5-dimethylbenzene were identified.
Electronic Structure Analysis (HOMO/LUMO Energies, Electrostatic Potential Maps)
There are no available studies that report the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or present electrostatic potential maps for this specific compound. While DFT calculations on related but structurally different molecules, such as 1-chloro-2,4-dinitrobenzene (B32670) and halogen-substituted pyrazine-2-carboxamides, have been performed, these results cannot be extrapolated to accurately describe the electronic structure of this compound. researchgate.netresearchgate.netchemrxiv.org
Prediction of Reaction Energies, Bond Dissociation Energies, and Thermochemistry
Specific theoretical predictions for reaction energies involving this compound are not documented. While general principles of bond dissociation energies (BDE) are well-established, and thermochemical data for other halogenated methylbenzenes have been calculated, these values are not specific to the title compound. acs.orgucsb.edu For instance, research exists on the thermochemistry of various bromo- and iodo-substituted methylbenzenes, but the unique electronic and steric effects of the chloro, iodo, and dimethyl substituents at the 1, 2, 4, and 5 positions of the benzene (B151609) ring in the target molecule would necessitate a dedicated study. acs.org
Transition State Modeling and Reaction Pathway Elucidation
No literature was found that details transition state modeling or the elucidation of reaction pathways for any reaction specifically involving this compound.
Quantitative Structure-Reactivity Relationships (QSRR)
No Quantitative Structure-Reactivity Relationship (QSRR) models that include this compound could be located. The development of such a model would require experimental reactivity data for a series of related compounds, which does not appear to be available. nih.gov
Hammett and Taft Parameter Derivations and Applications
The Hammett and Taft parameters are empirically derived from experimental data. wikipedia.orgslideshare.netresearchgate.net There are no published studies that derive or apply these specific parameters for the substituent pattern present in this compound. While general substituent constants for chloro, iodo, and methyl groups are known, their combined effect in this specific arrangement has not been experimentally determined or theoretically calculated. researchgate.netscispace.com
Development of Computational Descriptors for Reactivity Prediction
The reactivity of this compound in various chemical transformations is fundamentally governed by its electronic and steric properties. Computational chemistry provides a powerful toolkit to quantify these properties through the calculation of molecular descriptors. These descriptors are numerical values derived from the molecular structure that can be correlated with experimental reactivity.
For this compound, a key aspect of reactivity prediction lies in understanding the influence of its substituents—a chloro group, an iodo group, and two methyl groups—on the aromatic ring. The interplay between the inductive and resonance effects of the halogens, along with the hyperconjugation and steric bulk of the methyl groups, creates a complex reactivity profile.
Key Computational Descriptors:
Electronic Descriptors: These descriptors quantify the electronic distribution within the molecule.
Atomic Charges: Calculating the partial charges on each atom, particularly the carbon atoms of the benzene ring, can indicate the most likely sites for electrophilic or nucleophilic attack. For instance, the carbon atom attached to the highly electronegative chlorine will have a different partial charge compared to the one bonded to the less electronegative iodine.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The shape of these orbitals can indicate the preferred sites for interaction with other reagents.
Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.
Steric Descriptors: These descriptors account for the spatial arrangement of atoms and its influence on reaction feasibility.
Molecular Volume and Surface Area: These descriptors provide a measure of the molecule's size, which can be important in reactions where steric hindrance plays a significant role.
Steric Parameters (e.g., Taft's Es): While traditionally determined experimentally, computational methods can be used to estimate steric parameters for specific substituents or the molecule as a whole.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule. nih.gov They encode information about the size, shape, and branching of the molecule. nih.gov For halogenated benzenes, topological indices have been successfully used to model various physicochemical properties. nih.gov
The development of these descriptors for this compound would involve quantum chemical calculations, typically using methods like Density Functional Theory (DFT). The calculated descriptor values can then be used to build quantitative structure-activity relationship (QSAR) models.
Machine Learning Approaches in Predicting Synthetic Outcomes and Reactivity Patterns
Machine learning (ML) has emerged as a transformative tool in chemistry, capable of identifying complex patterns in large datasets to predict reaction outcomes and reactivity. cresset-group.com For a molecule like this compound, ML models can be trained on data from similar reactions to predict its behavior under various conditions.
The general workflow for applying machine learning to predict the reactivity of this compound would involve the following steps:
Data Collection: A dataset of reactions involving substituted halobenzenes would be compiled. This data would include information on the reactants, reagents, solvents, temperature, and the resulting products and yields.
Featurization (Descriptor Generation): Each molecule in the dataset, including this compound, would be converted into a numerical representation using the computational descriptors discussed in the previous section. This process, known as featurization, is critical for the ML model to "understand" the chemical structures.
Model Training: An ML algorithm, such as a random forest, gradient boosting, or a neural network, is trained on the featurized dataset. The model learns the complex relationships between the molecular features and the reaction outcomes (e.g., yield, regioselectivity, or stereoselectivity).
Model Validation: The predictive power of the trained model is assessed using a separate set of data that was not used during training. cresset-group.com This ensures that the model can generalize to new, unseen examples.
Prediction: Once validated, the ML model can be used to predict the outcome of a new reaction involving this compound. For example, it could predict the most likely site of substitution in an electrophilic aromatic substitution reaction or the optimal conditions for a cross-coupling reaction.
Predictive Models for Reactivity:
Quantitative Structure-Activity Relationship (QSAR) models are a specific application of machine learning in this context. nih.gov By establishing a mathematical relationship between the computational descriptors (the "structure") and an observed reactivity parameter (the "activity"), a predictive QSAR model can be developed. nih.govnih.gov For instance, a QSAR model could be built to predict the relative rate of a particular reaction for a series of substituted halobenzenes, including this compound.
The table below illustrates a hypothetical set of computational descriptors that could be used in a machine learning model to predict the reactivity of this compound and related compounds.
| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Reactivity (Arbitrary Units) |
| This compound | -8.5 | -0.5 | 2.1 | 0.75 |
| 1-Chloro-2-iodobenzene | -8.7 | -0.3 | 1.9 | 0.68 |
| 1-Chloro-2,4-dimethylbenzene | -8.9 | -0.2 | 2.5 | 0.82 |
| Chlorobenzene (B131634) | -9.1 | 0.1 | 1.7 | 0.55 |
The reactivity of halobenzenes in electrophilic substitutions is a classic example where computational and machine learning models can provide significant insights. Generally, halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing due to resonance. stackexchange.com The presence of two different halogens and two activating methyl groups in this compound makes intuitive prediction of its reactivity challenging. Machine learning models, trained on relevant data, can navigate this complexity to provide accurate predictions.
Applications in Advanced Organic Synthesis and Materials Science
Building Block in Multistep Organic Synthesis
The differential reactivity of the carbon-iodine and carbon-chlorine bonds is a cornerstone of this compound's utility in multistep synthesis. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond. This allows for selective, sequential functionalization, making it a powerful tool for assembling complex molecules.
Synthesis of Complex Polyaromatic Systems and Heterocyclic Compounds
1-Chloro-2-iodo-4,5-dimethylbenzene serves as a key intermediate in the synthesis of elaborate organic molecules. A notable application is its use as a precursor in the synthesis of substituted phthalic acid derivatives, which are themselves valuable starting materials for polyaromatic and heterocyclic systems like phthalimides.
A documented synthesis pathway demonstrates its role in preparing inhibitors for 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3), a target in various disease pathologies. In this multi-step process, 2-iodo-4,5-dimethylaniline (B58530) is first converted to this compound via a Sandmeyer-type reaction using copper(II) chloride and tert-butyl nitrite (B80452). google.com The resulting this compound is then subjected to oxidation with potassium permanganate (B83412) in a pyridine (B92270) and water solution, which converts the two methyl groups into carboxylic acids, yielding 4-chloro-5-iodophthalic acid. google.com This phthalic acid derivative is a critical building block for creating complex heterocyclic structures, such as phthalimides, which are central to the final inhibitor compounds.
The general utility of such dihalogenated aromatics in building complex systems is well-established through various cross-coupling methodologies. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are fundamental for forming new carbon-carbon bonds. ambeed.com For instance, the more reactive iodine can be selectively displaced in a Sonogashira coupling with a terminal alkyne, leaving the chlorine atom untouched for a subsequent, different coupling reaction. This sequential approach allows for the controlled construction of highly substituted aromatic and heterocyclic frameworks. Intramolecular Heck reactions, in particular, are a powerful method for cyclization to form heterocyclic compounds from appropriately designed precursors.
Precursor for Scaffold Diversity in Chemical Libraries
In the field of drug discovery and chemical biology, Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules, known as chemical libraries, to screen for new biological activities. The goal of DOS is to explore a wide range of "chemical space" by varying not just the peripheral substituents but also the core molecular skeleton.
A molecule like this compound is an ideal starting point or scaffold for generating such libraries. Its two different halogen atoms provide two orthogonal reactive sites. This allows for a branching synthesis strategy where a common intermediate can be diversified into numerous distinct products. For example, one set of reaction partners can be introduced at the iodine position via Suzuki or Sonogashira coupling. The resulting pool of intermediates can then be further diversified by reacting the chlorine position with a different set of building blocks under more forcing conditions. This "build/couple/pair" strategy is a hallmark of DOS, enabling the efficient generation of a multitude of unique molecular architectures from a single, versatile precursor. This approach is critical for discovering novel molecular entities capable of interacting with challenging biological targets.
Role in Functional Polymer and Material Science
The electronic and structural properties inherent in this compound make it a potential candidate for incorporation into advanced functional materials, including conjugated polymers and liquid crystal systems.
Monomer for Conjugated Polymers (e.g., for Optoelectronic Applications)
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This structure imparts unique electronic and optical properties, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics. The synthesis of these polymers often relies on step-growth polymerization of di-functionalized monomers using cross-coupling reactions.
A dihaloarene such as this compound could theoretically serve as a monomer in polycondensation reactions. For example, repeated Sonogashira coupling reactions with a di-alkyne comonomer could produce a poly(arylene ethynylene), a class of conjugated polymers known for their fluorescence properties. The substitution pattern (chloro and dimethyl groups) on the benzene (B151609) ring would influence the polymer's solubility, morphology, and electronic energy levels, thereby tuning its optoelectronic properties for specific applications.
Intermediate in Liquid Crystal Systems and Organic Electronic Devices
Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. The molecules in a liquid crystal can flow like a liquid, but their arrangement maintains a degree of order. The synthesis of liquid crystalline compounds often involves creating molecules with a rigid core and flexible terminal chains.
Building blocks like this compound can be used to construct the rigid core of such molecules. Through sequential cross-coupling reactions, elongated, rigid structures can be synthesized. For instance, a Suzuki coupling at the iodine position followed by another coupling at the chlorine site can link multiple aromatic rings together, forming the basis of a liquid crystalline mesogen. The dimethyl substituents would influence the molecule's shape and packing properties, which are critical determinants of its liquid crystalline behavior. Such materials are essential components in display technologies and are being explored for use in various organic electronic devices.
Advanced Chemical Probes and Tags (e.g., for non-biological analytical methods)
Chemical probes are small molecules used to study and manipulate biological systems or to act as tags in analytical methods. While there are no specific, documented applications of this compound as a chemical probe, its structure lends itself to such potential uses. For example, after being incorporated into a larger molecule via its reactive halogen sites, the distinct isotopic signature of the chlorine atom could be useful in mass spectrometry-based analytical techniques. Furthermore, the core structure could be functionalized to create specific tags for non-biological applications, such as labeling polymers or materials for tracking or identification purposes.
Advanced Analytical Methodologies for Purity, Quantification, and Reaction Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of "1-Chloro-2-iodo-4,5-dimethylbenzene" from starting materials, byproducts, and in complex mixtures. The choice of chromatographic technique and detector is paramount for achieving the desired selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For the analysis of "this compound" and its reaction mixtures, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase.
A typical HPLC system for the analysis of "this compound" would consist of a C18 column, which is a silica-based support functionalized with octadecylsilyl groups. The mobile phase would likely be a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the concentration of the organic solvent is increased over time, allows for the effective separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. The wavelength for detection would be set at a λmax where the compound exhibits maximum absorbance, ensuring high sensitivity. While specific application notes for "this compound" are not prevalent in literature, the principles of separating halogenated aromatic compounds are well-established.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like "this compound". The choice of detector is critical and depends on the specific analytical requirements.
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and is often used for purity analysis and quantification when high sensitivity to halogens is not required. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. In the FID, the eluted compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon present. For routine analysis of aromatic solvents and similar compounds, GC-FID provides robust and reliable results. gcms.cz
Table 2: General GC-FID Parameters for the Analysis of Halogenated Dimethylbenzenes
| Parameter | Value |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min) to 250 °C at 10 °C/min |
| Detector | FID |
| Detector Temperature | 300 °C |
Electron Capture Detector (ECD): The ECD is a highly sensitive and selective detector for electrophilic compounds, particularly those containing halogens. measurlabs.comscioninstruments.com This makes it exceptionally well-suited for the trace analysis of "this compound". The ECD contains a radioactive source that emits beta particles, creating a steady stream of electrons. When an electronegative compound like a halogenated benzene passes through the detector, it captures some of these electrons, causing a decrease in the current which is measured as a positive signal. scioninstruments.com The ECD is significantly more sensitive to chlorinated and iodinated compounds than the FID. nih.govtdi-bi.comdavidsonanalytical.co.uk This high sensitivity is advantageous for detecting low-level impurities or for environmental monitoring. measurlabs.com
Table 3: GC-ECD System Suitability for Halogenated Volatile Organic Compounds nih.gov
| Compound Type | ECD Sensitivity | ICP-MS Sensitivity |
| Chlorinated | High | Moderate |
| Brominated | High | High |
| Iodinated | Moderate | Very High |
While "this compound" itself is not chiral, its derivatives can be. For instance, the introduction of a chiral substituent or the creation of atropisomerism in a biphenyl (B1667301) derivative synthesized from this compound would necessitate chiral chromatography to separate the enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. cnr.itnih.govnih.govresearchgate.net These CSPs can separate a broad range of enantiomers through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. cnr.it The development of such methods is vital in pharmaceutical applications where the different enantiomers of a drug can have vastly different pharmacological activities. scioninstruments.com
In-situ Reaction Monitoring Techniques
In-situ reaction monitoring techniques provide real-time information about the progress of a chemical reaction without the need for sampling and offline analysis. This allows for precise control over reaction parameters, leading to improved yield, purity, and safety.
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products in a reaction mixture. nih.gov By inserting a probe directly into the reaction vessel, the vibrational spectrum of the mixture can be recorded continuously. Specific functional groups have characteristic absorption bands in the infrared region, allowing for the tracking of their appearance or disappearance over time. For example, in a reaction involving "this compound", the disappearance of a reactant's characteristic peak or the appearance of a product's peak can be monitored to determine the reaction's endpoint.
Raman Spectroscopy: Online Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. americanpharmaceuticalreview.comresearchgate.netresearchgate.netpro-analytics.netpnnl.gov It is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. pro-analytics.net Raman spectroscopy is also well-suited for monitoring reactions involving symmetric bonds or bonds with a high degree of polarizability, which may not be easily observed by FTIR. In the context of synthesizing or modifying "this compound", Raman spectroscopy can be used to monitor changes in the aromatic ring substitution pattern or the formation and consumption of specific bonds. americanpharmaceuticalreview.comresearchgate.net
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages including enhanced safety, better heat and mass transfer, and the potential for automation. acs.org The integration of Process Analytical Technology (PAT) with flow chemistry allows for real-time analysis and control of the reaction process. rsc.org
For the synthesis of "this compound" or its derivatives, a flow reactor could be coupled with online analytical tools like HPLC, GC, or in-situ spectroscopy. rsc.org For example, a stream from the reactor could be automatically injected into an online UPLC-MS system to provide immediate feedback on the reaction's conversion and selectivity. rsc.org This real-time data can be used to optimize reaction conditions such as temperature, pressure, and residence time on the fly. The use of PAT in flow chemistry is a key component of modern pharmaceutical and fine chemical manufacturing, enabling more efficient, consistent, and controlled production processes. rsc.org
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental data on the elemental composition of a synthesized compound. This process is crucial for verifying the empirical formula of a newly prepared substance, ensuring it aligns with its proposed molecular structure. For the compound this compound, with a molecular formula of C₈H₈ClI, elemental analysis provides the percentage composition of carbon, hydrogen, chlorine, and iodine. guidechem.com
The theoretical elemental composition can be calculated from the compound's molecular formula and the atomic weights of its constituent elements. These theoretical values serve as a benchmark against which experimentally determined values are compared. A close correlation between the theoretical and experimental data provides strong evidence for the purity and correct stoichiometry of the synthesized compound.
Detailed research findings on the experimental elemental analysis of this compound are not extensively available in the public domain literature. However, the synthesis of this compound has been described, for instance, through the reaction of 2-iodo-4,5-dimethylaniline (B58530) with copper(II) chloride and tert-butyl nitrite (B80452). google.com Characterization of the product in such syntheses would typically involve elemental analysis to confirm its identity and purity.
The theoretical elemental composition of this compound is presented in the data table below. These values are derived from its molecular formula (C₈H₈ClI) and the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and iodine (126.90 u). The total molecular weight of the compound is approximately 266.51 g/mol . guidechem.com
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 36.05 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.03 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.30 |
| Iodine | I | 126.90 | 1 | 126.90 | 47.62 |
| Total | 266.505 | 100.00 |
Future Research Directions and Unexplored Avenues
Development of Novel and Atom-Economical Synthetic Routes
The current synthesis of 1-Chloro-2-iodo-4,5-dimethylbenzene likely relies on classical halogenation methods which may involve multiple steps and the use of stoichiometric reagents, leading to significant waste. Future research should prioritize the development of more efficient and sustainable synthetic strategies. A primary goal would be to devise atom-economical routes that maximize the incorporation of all reactant atoms into the final product.
A promising approach would be the exploration of one-pot tandem reactions starting from readily available precursors like 1,2-dimethylbenzene. This could involve, for instance, a regioselective C-H activation/halogenation sequence. The challenge lies in achieving the precise regioselectivity required to install the chloro and iodo groups at the desired positions on the dimethylbenzene ring. The development of novel catalyst systems, potentially based on transition metals, will be crucial for controlling the reaction pathway and minimizing the formation of isomeric byproducts.
Exploration of Unconventional Reactivity Patterns and Catalytic Systems
The presence of two different halogen atoms (chlorine and iodine) on the benzene (B151609) ring of this compound opens up a rich landscape for exploring differential reactivity. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it more susceptible to a variety of chemical transformations.
Future research should focus on leveraging this reactivity difference for selective functionalization. For example, the iodine atom can be selectively targeted in cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, leaving the chlorine atom intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the stepwise construction of complex molecular architectures.
Furthermore, the development of novel catalytic systems that can selectively activate the C-Cl bond in the presence of the C-I bond would be a significant advancement. This would provide even greater control over the synthetic process, allowing for the programmed introduction of different functional groups at specific positions. Research into ligands that can fine-tune the electronic and steric properties of transition metal catalysts will be essential to achieving this goal.
Advanced Computational Modeling for Precise Predictive Chemistry and Reaction Design
To accelerate the discovery of novel reactions and synthetic routes, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the electronic structure of this compound and to model its reactivity.
Specifically, computational studies can be used to:
Predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
Calculate the activation energies for different reaction pathways, providing insights into reaction mechanisms.
Design new catalysts by simulating the interaction of the substrate with various metal-ligand complexes.
Predict the spectroscopic properties (e.g., NMR, IR) of potential products, aiding in their identification and characterization.
By providing a deeper understanding of the molecule's behavior at the atomic level, computational chemistry can guide experimental work, reducing the need for extensive trial-and-error screening and leading to more efficient and targeted research.
Integration into Complex Supramolecular Architectures
The rigid, planar structure of the benzene ring, combined with the potential for halogen bonding interactions from both the chlorine and iodine atoms, makes this compound an attractive building block for the construction of complex supramolecular assemblies. Halogen bonding is a non-covalent interaction that is gaining increasing recognition as a powerful tool for crystal engineering and the design of self-assembling systems.
Future research could explore the use of this compound in the formation of co-crystals, liquid crystals, and other ordered structures. The differential halogen bonding strengths of chlorine and iodine could be exploited to direct the assembly of molecules in a predictable manner, leading to materials with tailored properties. For example, co-crystallization with halogen bond acceptors could lead to the formation of porous materials with potential applications in gas storage or separation.
Design of New Functional Molecules and Materials (focused on chemical structure and function)
The unique substitution pattern of this compound provides a versatile platform for the design of new functional molecules and materials. By selectively replacing the halogen atoms with other functional groups, a wide range of derivatives with specific properties can be synthesized.
For instance, the introduction of chromophores could lead to the development of new dyes or fluorescent probes. The incorporation of redox-active moieties could result in materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, the dimethyl groups can be functionalized to tune the solubility and processing characteristics of the resulting materials.
The key to unlocking this potential lies in establishing clear structure-property relationships. A systematic investigation of how the chemical modifications to the this compound scaffold affect the resulting electronic, optical, and material properties will be crucial for the rational design of new functional systems.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-chloro-2-iodo-4,5-dimethylbenzene, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves halogenation of pre-functionalized aromatic precursors. For example, methyl-substituted benzene derivatives can undergo sequential iodination and chlorination using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) in polar aprotic solvents (e.g., DMF or DCM). Temperature control (0–50°C) and catalyst selection (e.g., Lewis acids like FeCl₃) are critical for regioselectivity. Purification often employs column chromatography or recrystallization, with yields reported between 60–85% depending on steric hindrance from methyl groups .
- Key Tools : Reaction monitoring via TLC, NMR for intermediate validation, and mass spectrometry for final product confirmation .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodology :
- X-ray crystallography : Resolves heavy-atom (iodine) positions and confirms substitution patterns. SHELX software is widely used for refinement, particularly for handling twinned data or high-resolution structures .
- NMR : ¹H and ¹³C NMR identify methyl group environments (δ ~2.3 ppm for CH₃) and aromatic proton splitting patterns. 2D NMR (e.g., COSY, NOESY) clarifies coupling interactions .
- IR spectroscopy : Confirms C-Cl (~550–850 cm⁻¹) and C-I (~500–600 cm⁻¹) stretches, with methyl C-H vibrations near 2850–2960 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects of methyl and halogen substituents influence reactivity in cross-coupling reactions?
- Analysis : Methyl groups at positions 4 and 5 create steric bulk, limiting accessibility for electrophilic substitution. Iodine’s polarizability enhances electrophilic aromatic substitution (EAS) at the ortho/para positions relative to chlorine. Computational studies (e.g., DFT) can model substituent effects on charge distribution, while Hammett parameters quantify electronic contributions. Experimental validation involves comparing reaction rates with analogous compounds (e.g., 1-chloro-4-iodo-dimethylbenzene) .
- Data Contradictions : Discrepancies in reported reaction yields may arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading. Systematic variation of these parameters with statistical analysis (ANOVA) is recommended to identify optimal conditions .
Q. What strategies resolve contradictions in crystallographic data for halogenated aromatic compounds?
- Methodology :
- Refinement software : SHELXL’s robust handling of twinned data and high R-factor thresholds improves model accuracy. For disordered structures, split-atom models or constraints on methyl group positions are applied .
- Cross-validation : Pair X-ray data with spectroscopic results (e.g., NMR coupling constants) to validate bond lengths and angles. Discrepancies in melting points or solubility should prompt re-evaluation of sample purity via HPLC or elemental analysis .
Q. How can researchers design experiments to investigate the compound’s utility as a building block in supramolecular chemistry?
- Experimental Design :
- Functionalization : Perform Suzuki-Miyaura coupling with boronic acids to introduce functional groups (e.g., -NH₂, -COOH) at the iodine site. Monitor steric hindrance effects using kinetic studies.
- Self-assembly studies : Use X-ray diffraction to analyze crystal packing influenced by halogen bonding (C-I⋯O/N interactions). Compare with chloro- or bromo-analogs to assess halogen strength .
Data Analysis & Interpretation
Q. How should researchers statistically analyze discrepancies in reported physical properties (e.g., melting points, solubility)?
- Methodology : Apply Grubbs’ test to identify outliers in datasets. If multiple studies report conflicting values (e.g., solubility in hexane vs. ethanol), meta-analysis techniques (weighted averages based on sample size) reconcile differences. Experimental replication under standardized conditions (e.g., ASTM methods) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
